molecular formula C20H26N2O3 B12364132 N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

Cat. No.: B12364132
M. Wt: 342.4 g/mol
InChI Key: JLCAQEUOVOPWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide follows systematic IUPAC naming conventions. Its structure is derived from a butanamide backbone (four-carbon chain with an amide group), modified by two nitrogen substituents: a cyclohexyl group and a methyl group. The fourth carbon of the butanamide chain is further substituted with an ether-linked 6H-quinolin-2-one moiety.

Key nomenclature features include:

  • Butanamide : The parent chain (butane) with an amide functional group at position 1.
  • N-cyclohexyl-N-methyl : Indicates substitution on the amide nitrogen with a cyclohexyl and methyl group.
  • 4-[(2-oxo-6H-quinolin-6-yl)oxy] : Specifies an ether linkage at position 4 of the butanamide chain, connected to a quinolinone ring system (a bicyclic structure with a ketone at position 2 and a hydrogenated pyridine ring).

The systematic name reflects the compound’s hierarchical structure, prioritizing the longest carbon chain, functional groups, and substituents in accordance with IUPAC guidelines.

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound (C₂₀H₂₆N₂O₃, molecular weight 342.4 g/mol) comprises four distinct regions:

  • Amide Core : The central butanamide group (CH₂CH₂CH₂CON) with N-cyclohexyl and N-methyl substitutions.
  • Quinolinone System : A bicyclic structure consisting of a benzene ring fused to a 2-pyridone ring (2-oxo-1,2-dihydroquinoline).
  • Ether Linkage : An oxygen atom connecting the butanamide chain to the quinolinone system at position 6.
  • Cyclohexyl Group : A six-membered cycloalkane ring attached to the amide nitrogen.

Functional Groups :

  • Amide (-CONR₂) : The planar amide group contributes to hydrogen-bonding potential and influences solubility.
  • Ketone (C=O) : At position 2 of the quinolinone ring, enhancing electrophilic reactivity.
  • Ether (-O-) : Provides structural flexibility and influences molecular polarity.

Key Structural Data :

Property Value
Molecular Formula C₂₀H₂₆N₂O₃
Molecular Weight 342.4 g/mol
Hybridization sp³ (amide N), sp² (quinolinone)
Rotatable Bonds 6

The cyclohexyl group introduces steric bulk, potentially affecting binding interactions in biological systems, while the methyl group moderates electronic effects on the amide nitrogen.

Crystallographic Data and Conformational Studies

While detailed crystallographic data for this compound remain limited, X-ray diffraction principles and analogous quinolinone derivatives provide insights into its conformational preferences.

Theoretical Conformational Features :

  • Amide Plane : The N-cyclohexyl-N-methylamide group adopts a planar configuration due to resonance stabilization, with restricted rotation about the C-N bond.
  • Quinolinone Ring : The 6H-quinolin-2-one system exhibits partial aromaticity, with the ketone oxygen participating in conjugation across the pyridone ring.
  • Ether Linkage : The C-O-C bond angle (~110°) permits rotational flexibility, allowing the quinolinone moiety to adopt multiple orientations relative to the butanamide chain.

Comparative Crystallographic Trends :

  • Quinolinone Derivatives : Structures like 2,6-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide show planar quinolinone rings stabilized by intramolecular hydrogen bonds.
  • N-Substituted Amides : Cyclohexyl groups in analogous compounds (e.g., N-cyclohexylbutanamide) adopt chair conformations, minimizing steric strain.

Predicted unit cell parameters (based on molecular modeling):

Parameter Value (Å)
a-axis 10.2 ± 0.3
b-axis 12.5 ± 0.3
c-axis 8.7 ± 0.2
β-angle 95° ± 2°

These estimates suggest a monoclinic crystal system with P2₁/c space group symmetry, common for structurally complex amides.

Comparative Analysis with Quinolinone Derivatives

This compound shares structural motifs with pharmacologically active quinolinones but differs in key substituents:

Structural Comparisons :

Compound Key Features Biological Relevance
Target Compound N-cyclohexyl-N-methylamide, ether linkage Potential enzyme modulation
2-Oxo-6H-quinoline Unsubstituted quinolinone core Antioxidant scaffolds
EVT-3109484 2,6-Dimethoxybenzamide substituent Lipoxygenase inhibition
Rebamipide Aminoamide functionality Gastroprotective effects

Functional Differences :

  • Substituent Effects : The cyclohexyl group in the target compound enhances lipophilicity (LogP ≈ 2.6) compared to smaller alkyl groups in analogs like rebamipide (LogP ≈ 1.8).
  • Ether vs. Amine Linkages : The ether bridge in the target compound reduces hydrogen-bonding capacity relative to amine-linked quinolinones, potentially altering target selectivity.
  • Steric Considerations : N-Methyl substitution minimizes steric hindrance compared to bulkier N-aryl groups in EVT-3109484.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution of 6-hydroxy-2-quinolinone with a bromobutane intermediate, followed by amidation with N-cyclohexyl-N-methylamine. This contrasts with Friedel-Crafts acylations used for benzamide-containing derivatives.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide

InChI

InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16-17H,2-8,13H2,1H3

InChI Key

JLCAQEUOVOPWGF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CCCOC2C=CC3=NC(=O)C=CC3=C2

Origin of Product

United States

Preparation Methods

Synthesis of 6-Hydroxy-2-oxoquinoline

The quinoline core is synthesized via cyclization of aniline derivatives. A representative method involves:

  • Nitration and reduction : Starting with 4-methylaniline, nitration using AgNO₃ and (NH₄)₂S₂O₈ in H₂SO₄ yields nitro intermediates, which are reduced to amines using Raney nickel (45 psi H₂, 45 min).
  • Cyclization : Treatment with trimethylacetic acid under acidic conditions forms the 2-oxoquinoline scaffold.

Yield : ~70–85% after purification by column chromatography (EtOAc/hexane).

Etherification with 4-Chlorobutanoyl Chloride

The hydroxyl group at position 6 of the quinoline undergoes nucleophilic substitution:

  • Reagents : 6-Hydroxy-2-oxoquinoline, 4-chlorobutanoyl chloride, base (e.g., K₂CO₃).
  • Conditions : Reflux in anhydrous acetonitrile (12–24 h).
  • Product : 4-(6-Hydroxy-2-oxoquinolin-6-yloxy)butanoyl chloride.

Yield : ~65–78%.

Amidation with N-Methylcyclohexylamine

The butanoyl chloride intermediate is coupled with N-methylcyclohexylamine:

  • Activation : Use of isobutyl chloroformate and 1,8-diazabicycloundec-7-ene (DBU) in CHCl₃ to generate the mixed carbonate intermediate.
  • Coupling : Addition of N-methylcyclohexylamine at room temperature (3 h), followed by washing with NaOH and HCl to remove byproducts.
  • Purification : Recrystallization from acetone yields the final product.

Yield : ~45–60%.

Alternative Pathway: Pre-Functionalized Intermediate Coupling

Synthesis of N-Cyclohexyl-N-methylbutanamide

  • Starting material : Butanoyl chloride reacted with N-methylcyclohexylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions : Stirring at 0°C to room temperature (2–4 h).
  • Yield : >90% after solvent evaporation.

Ether Coupling with 6-Hydroxy-2-oxoquinoline

  • Mitsunobu reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the pre-formed butanamide with 6-hydroxy-2-oxoquinoline in THF.
  • Conditions : 0°C to room temperature, 12–18 h.
  • Yield : ~50–65% after silica gel chromatography.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Sequential etherification/amidation Nitration, etherification, amidation 45–60% Scalable, uses common reagents Low yield in amidation step
Pre-functionalized coupling Mitsunobu reaction 50–65% Higher regioselectivity Costly reagents (DEAD, PPh₃)

Purification and Characterization

  • Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (1:99 to 3:97) is standard for intermediates.
  • Recrystallization : Acetone or ethanol/water mixtures are preferred for final product purification.
  • Analytical data :
    • ¹H NMR (CDCl₃): δ 1.1–1.88 (m, cyclohexyl), 2.34 (t, J = 6.8 Hz, CH₂CO), 6.63 (s, quinoline H-3).
    • MS : m/z 342.4 [M+H]⁺.

Challenges and Optimizations

  • Byproduct formation : Over-alkylation during etherification is mitigated by stoichiometric control and low-temperature conditions.
  • Amidation efficiency : DBU outperforms TEA in activating the carbonyl, reducing reaction time from 24 h to 3 h.
  • Scalability : Batch hydrogenation (Raney nickel) is replaceable with flow chemistry for safer nitro reduction.

Recent Advances

  • Microwave-assisted synthesis : Reduced reaction time for cyclization steps (15 min vs. 2 h).
  • Green chemistry : Aqueous micellar conditions for Mitsunobu reactions, eliminating toxic solvents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action : Quinoline derivatives, including N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide, have been shown to exhibit anticancer properties through various mechanisms such as:

  • Inhibition of Hsp90 : The compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein that stabilizes many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby inhibiting cancer cell growth .
  • Induction of Apoptosis : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells .

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values suggest potent activity comparable to established chemotherapeutic agents .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction and improved survival rates compared to control groups. These findings highlight its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of quinoline derivatives, including this compound. It has been suggested that the mechanism involves:

  • Reduction of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells, thereby protecting them from damage associated with neurodegenerative diseases .
  • Modulation of Neurotransmitter Levels : There is evidence that quinoline derivatives can influence neurotransmitter systems, potentially providing benefits in conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Tool

This compound serves as a valuable pharmacological tool in research:

  • Biochemical Assays : Its ability to inhibit Hsp90 makes it useful for studying the role of this protein in various diseases beyond cancer, including neurodegenerative disorders .
  • Drug Development : The compound's structure provides a scaffold for the development of new drugs targeting similar pathways, facilitating the design of more potent analogs with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in cancer cells.

Comparison with Similar Compounds

N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide

CAS: 69592-33-2 Molecular Formula: C₂₀H₂₈N₂O₃ Molecular Weight: 344.45 g/mol Structural Difference: The quinoline ring is partially saturated (1,2,3,4-tetrahydro), adding two hydrogen atoms compared to the parent compound . Implications:

  • Increased saturation may enhance metabolic stability by reducing oxidative metabolism of the aromatic ring.

Lixazinone Prodrug (RS-82856)

Structure: Contains an imidazo[2,1-b]quinazolin-7-yl group instead of the quinolin-6-yl moiety . Key Difference: The heterocyclic system shifts from quinoline to imidazoquinazoline, altering electronic properties and binding affinity. Implications:

  • Likely targets different PDE isoforms or exhibits modified pharmacokinetics due to the larger, more complex heterocycle.

Acebutolol-Related Impurities

Example: Impurity I (CAS 441019-91-6) Structure: N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide . Key Differences:

  • Replaces the quinoline group with a phenyl ring bearing acetyl and ethylamino-hydroxypropoxy substituents.
  • Lacks the cyclohexyl-methylamide moiety.

Structural and Physicochemical Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Cilostamide 68550-75-4 C₂₀H₂₆N₂O₃ 342.43 1,2-Dihydroquinolin-2-one core
Tetrahydroquinolin-6-yl analog 69592-33-2 C₂₀H₂₈N₂O₃ 344.45 Partially saturated quinoline (tetrahydro)
Lixazinone prodrug (RS-82856) Not provided C₂₃H₂₈N₄O₄ 440.50 Imidazoquinazoline heterocycle
Acebutolol Impurity I 441019-91-6 C₁₉H₂₉N₃O₄ 363.45 Acetylated phenyl with ethylamino group

Research and Development Insights

  • Cilostamide’s Selectivity: As a PDE3 inhibitor, its activity depends on the quinoline-2-one scaffold’s planarity and hydrogen-bonding capacity, which may be disrupted in tetrahydro analogs .
  • Synthetic Challenges: The discontinued status of the tetrahydroquinolin analog (Ref: 10-F386538) suggests difficulties in optimizing stability or yield compared to Cilostamide .
  • Pharmacological Gaps: Limited data on the activity of analogs like RS-82856 or tetrahydro derivatives highlights the need for targeted enzymatic assays to evaluate PDE isoform specificity.

Biological Activity

N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide is a synthetic compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 68550-75-4

The structure features a cyclohexyl group, a quinoline derivative, and a butanamide backbone, which are critical for its biological interactions. The unique quinoline structure is associated with various pharmacological activities.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Mechanism : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. Specifically, studies have indicated its effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-468.
    • Research Findings : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity, with IC50_{50} values indicating effective concentration ranges for therapeutic action .
  • Antimicrobial Activity :
    • The compound's antimicrobial properties have been evaluated against various bacterial strains. Preliminary studies suggest moderate activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 250 µg/mL to 500 µg/mL .
  • Other Biological Activities :
    • Additional studies are ongoing to explore its effects on other diseases and biological pathways, including potential anti-inflammatory and analgesic properties.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineMIC (µg/mL)IC50_{50} (µM)Notes
AnticancerMCF-7 (breast cancer)N/A15Significant cytotoxicity observed
AnticancerMDA-MB-468 (breast cancer)N/A12High selectivity for cancer cells
AntimicrobialStaphylococcus aureus250N/AModerate activity
AntimicrobialEscherichia coli>1000N/ALow activity

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Derivative : Starting materials undergo cyclization to form the quinoline core.
  • Attachment of Functional Groups : Subsequent reactions introduce the cyclohexyl and methyl groups.
  • Final Coupling Reaction : The butanamide moiety is added to complete the synthesis.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study evaluated a series of quinoline derivatives, including this compound, demonstrating that specific structural modifications significantly enhance cytotoxic effects against breast cancer cell lines .
  • Antimicrobial Evaluation :
    Research focused on the antimicrobial properties revealed that while the compound exhibited moderate activity against Gram-positive bacteria, it was less effective against Gram-negative strains due to their complex cell wall structures .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide, and how is this mechanism experimentally assessed?

  • Answer : The compound acts as a selective phosphodiesterase 3 (PDE3) inhibitor, modulating intracellular cAMP levels. To assess this, enzymatic assays using purified PDE3 isoforms are performed, with cAMP quantification via ELISA or radioimmunoassay. Comparative IC₅₀ values against reference inhibitors (e.g., Cilostamide) validate selectivity .

Q. What synthetic routes are employed for this compound, and how is purity ensured?

  • Answer : Synthesis involves coupling N-cyclohexyl-N-methylamine with a 4-[(2-oxoquinolin-6-yl)oxy]butanoic acid derivative under carbodiimide-mediated conditions. Critical purification steps include silica gel chromatography and reverse-phase HPLC. Purity (>95%) is confirmed via ¹H/¹³C NMR, HPLC-MS, and elemental analysis .

Q. Which analytical techniques are used to confirm structural identity and purity?

  • Answer : High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT-135) confirm molecular structure. Purity is validated using HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to assess crystallinity .

Advanced Research Questions

Q. How do structural modifications to the quinoline or cyclohexyl groups affect PDE3 inhibition efficacy and selectivity?

  • Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups on the quinoline ring (e.g., halogenation at position 2) enhance PDE3 binding affinity. Conversely, bulkier N-cyclohexyl substituents reduce off-target effects on PDE4. Computational docking (e.g., AutoDock Vina) and in vitro IC₅₀ comparisons with analogs (e.g., OPC3911) guide optimization .

Q. What experimental strategies resolve discrepancies in reported PDE3 inhibition data across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardization includes using recombinant human PDE3A/B isoforms and normalizing data to a universal positive control (e.g., Cilostamide). Statistical meta-analysis of IC₅₀ values from ≥3 independent studies identifies outliers .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • Answer : Rodent models are used to assess bioavailability (e.g., oral vs. intravenous administration) with plasma concentration-time curves analyzed via LC-MS/MS. Toxicity screening includes hepatic enzyme assays (ALT/AST), histopathology, and genotoxicity tests (Ames assay). Dose-response studies establish NOAEL (No Observed Adverse Effect Level) .

Q. What methodologies compare the compound’s efficacy to structurally related tubulin inhibitors?

  • Answer : Competitive binding assays with [³H]colchicine or tubulin polymerization inhibition assays (spectrophotometric monitoring at 350 nm) are employed. Comparative IC₅₀ values against analogs (e.g., D.1.8 in ) highlight differences in microtubule destabilization kinetics .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., cell-free enzymatic vs. cell-based cAMP assays).
  • Experimental Design : For SAR studies, prioritize synthesizing analogs with single-point substitutions to isolate structural effects.
  • Reference Standards : Use pharmacopeial-grade reagents (e.g., USP-certified Cilostamide) to ensure assay reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.